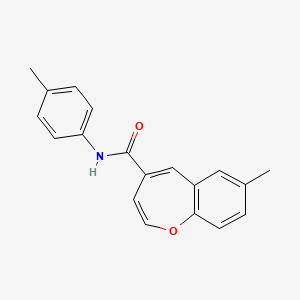![molecular formula C18H18ClN3O3 B11304958 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11304958.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the systematic name 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide benzamides . It features a benzene ring substituted with a chloro group, two methyl groups, and an acetamide moiety. The furan-2-ylmethyl and pyrazol-5-yl substituents add further complexity to its structure .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to form the 4-chloro-3,5-dimethylphenol intermediate. Subsequent acylation of this intermediate with chloroacetyl chloride yields the desired compound. The furan-2-ylmethyl and pyrazol-5-yl groups can be introduced through appropriate reactions .
Reaction Conditions: The specific reaction conditions for each step may vary, but they typically involve suitable solvents, reagents, and catalysts. Detailed protocols are available in the literature.
Industrial Production: While industrial-scale production methods are not widely documented, this compound is often synthesized in research laboratories for specialized applications.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Chlorine: Used for chlorination.
Acylating Agents: Such as chloroacetyl chloride for acylation.
Hydrazine: For reduction of the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or positional isomers.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It may serve as a scaffold for drug development.
Biological Studies: Investigating its effects on cellular processes.
Pharmacology: Assessing its potential as a therapeutic agent.
Agrochemicals: Possible applications in crop protection.
Materials Science: As a precursor for functional materials.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular signaling pathways.
Propiedades
Fórmula molecular |
C18H18ClN3O3 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-8-15(9-13(2)18(12)19)25-11-17(23)21-16-5-6-20-22(16)10-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,21,23) |
Clave InChI |
MDCNODBMQMJKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
![N-(2-methoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304888.png)
![N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304889.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304908.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304919.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11304929.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304931.png)
![4-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304933.png)

![N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11304949.png)
![N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304956.png)
